molecular formula C9H17ClOS B078882 S-Octyl chlorothioformate CAS No. 13889-96-8

S-Octyl chlorothioformate

Cat. No.: B078882
CAS No.: 13889-96-8
M. Wt: 208.75 g/mol
InChI Key: AADUTVXTSYIBNU-UHFFFAOYSA-N
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Description

S-Octyl chlorothioformate is a chemical substance with the molecular formula C9H17ClOS . It is used in various applications and is manufactured and imported by several registrants .


Molecular Structure Analysis

The this compound molecule contains a total of 28 bonds. There are 11 non-H bonds, 1 multiple bond, 8 rotatable bonds, and 1 double bond .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 208.7487 . The physical and chemical properties of this compound are not fully detailed in the available sources.

Scientific Research Applications

  • S-Octyl chlorothioformate is a compound that can undergo various chemical transformations. In a study on the molecular structure of similar compounds like methyl chlorothioformate, it was found that they exhibit distinct molecular structures with potential implications for chemical reactions and applications (Shen, Krisak, & Hagen, 1995).

  • The solvolysis of S-methyl chlorothioformate, a compound related to this compound, was studied in various solvents, revealing insights into solvent effects on these types of compounds. This research helps in understanding the behavior of this compound in different solvents (D’Souza, Hailey, & Kevill, 2010).

  • This compound can be used in polymer synthesis. For example, a study on star-shaped poly(ε-caprolactone) with polyhedral oligomeric silsesquioxane core mentioned the use of similar chlorothioformate species in polymerization reactions, indicating the potential application of this compound in creating novel polymeric materials (Liu, Yang, Zhang, & Zheng, 2006).

  • The kinetics and mechanisms of reactions involving S-methyl chlorothioformate with various reagents have been studied, providing insights that could be relevant for understanding the reactivity of this compound (Castro, Aliaga, Gazitúa, & Santos, 2006).

  • In a study focusing on the synthesis of chlorothioformates from xanthates, methods that could potentially be applicable to the synthesis of this compound were explored (Fikse, Bylund, Holubowitch, & Abelt, 2006).

  • The conformational preferences of chlorothioformate species, including those similar to this compound, have been investigated, offering insights into the molecular structure and behavior of these compounds (Rodríguez Pirani et al., 2011).

  • Another study examined the electronic properties of S-ethyl chlorothioformate, which can provide insights into the electronic behavior of this compound, relevant for its applications in various fields (Pirani et al., 2011).

Safety and Hazards

S-Octyl chlorothioformate is classified as dangerous. It can cause severe skin burns and eye damage, and it is harmful if swallowed . It is recommended to avoid breathing its dust, fume, gas, mist, vapours, or spray. Contact with skin and eyes should be avoided, and personal protective equipment should be used .

Properties

IUPAC Name

S-octyl chloromethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17ClOS/c1-2-3-4-5-6-7-8-12-9(10)11/h2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AADUTVXTSYIBNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCSC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10930243
Record name S-Octyl carbonochloridothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10930243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13889-96-8
Record name S-Octyl carbonochloridothioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13889-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-Octyl chlorothioformate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013889968
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-Octyl carbonochloridothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10930243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-octyl chlorothioformate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.220
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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